Methyl 4-nitro-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

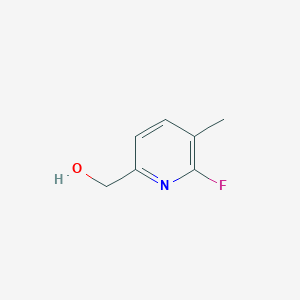

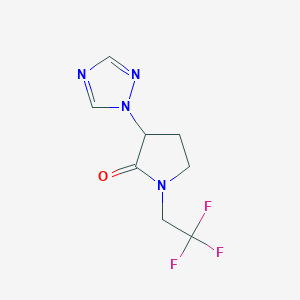

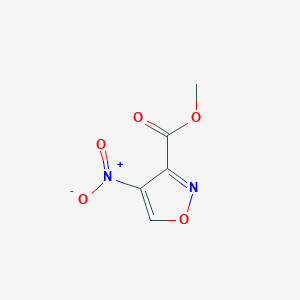

“Methyl 4-nitro-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C5H4N2O5 . It is a type of oxazole, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “Methyl 4-nitro-1,2-oxazole-3-carboxylate” can be analyzed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy . The 1H,15N coupling constants in the azoles, especially the rather large 2JHN values, which are in the range of 13–15 Hz is widely accepted in the structure assignments and are even considered as diagnostic for this class of compounds .Chemical Reactions Analysis

The oxazole ring in “Methyl 4-nitro-1,2-oxazole-3-carboxylate” is susceptible to nucleophilic attack due to the delocalization of electron density from the aryl amine into the oxazole ring . This property makes the oxazole compounds susceptible to nucleophilic fragmentation under certain conditions .Physical And Chemical Properties Analysis

“Methyl 4-nitro-1,2-oxazole-3-carboxylate” has an average mass of 172.096 Da and a mono-isotopic mass of 172.012024 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

- Oxazole Derivatives : Methyl 4-nitro-1,2-oxazole-3-carboxylate is a building block for synthesizing various oxazole derivatives. These compounds exhibit a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

- Drug Examples : Several drugs contain an oxazole ring, such as voriconazole (antifungal), oxaprozin (anti-inflammatory), and sunitinib (anticancer). The presence of the oxazole motif often contributes to their therapeutic effects .

- Magnetic Nanocatalysts : Researchers have explored magnetic nanocomposites as catalysts for oxazole synthesis. These nanocatalysts offer high stability, easy modification, and efficient separation using an external magnet. Methyl 4-nitro-1,2-oxazole-3-carboxylate can serve as a substrate in these catalytic systems .

- Electron-Withdrawing Group : The 1,2-diazole fragment in oxazole derivatives acts as an electron-withdrawing group. Incorporating Methyl 4-nitro-1,2-oxazole-3-carboxylate into fluorescent materials can enhance quantum yield and stability .

- Nitrogen-Rich Oxadiazole-Azoles : While not directly related to Methyl 4-nitro-1,2-oxazole-3-carboxylate, research on nitrogen-rich oxadiazole-azoles provides insights into energetic materials. These compounds exhibit potential as high-energy-density materials .

- Indole Derivatives : Compounds containing Methyl 4-nitro-1,2-oxazole-3-carboxylate have been investigated for biological activities. Some derivatives show anti-inflammatory and analgesic effects, making them relevant for drug discovery .

- Quinazolin-4(3H)-ones : Researchers synthesized quinazolin-4(3H)-ones containing oxazole moieties. These compounds were evaluated for antibacterial potential against various strains, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .

Medicinal Chemistry and Drug Development

Catalysis and Nanocomposites

Fluorescent Materials

Energetic Materials

Biological Potential

Antibacterial Studies

Future Directions

In the field of drug discovery, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . Therefore, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Mechanism of Action

Target of Action

This compound belongs to the oxazole class of heterocyclic compounds, which are known to interact with a variety of biological targets

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The nitro group and carboxylate ester in the compound may also play crucial roles in its interaction with biological targets.

Biochemical Pathways

Oxazole derivatives can influence a range of biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The outcomes would depend on the compound’s specific targets and the biochemical pathways it affects .

properties

IUPAC Name |

methyl 4-nitro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c1-11-5(8)4-3(7(9)10)2-12-6-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWHLATUJBRQOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2389279.png)

![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)

![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)

![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)